![molecular formula C16H26N2O6 B14013758 3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14013758.png)
3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound that belongs to the bicyclo[111]pentane family This compound is characterized by its unique bicyclic structure, which consists of three interconnected rings of carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of bicyclo[1.1.1]pentane derivatives with tert-butoxycarbonyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and bioisosteres.
Biology: The compound is used in the development of biologically active molecules and drug candidates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family.
3-(tert-Butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid: A related compound with similar structural features.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: Another derivative with different functional groups.
Uniqueness
3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its dual Boc-protected hydrazineyl groups, which provide enhanced stability and reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and potential drug candidates .
Biological Activity
3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological properties, and implications for drug development.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of hydrazine derivatives with bicyclo[1.1.1]pentane frameworks. The tert-butoxycarbonyl (Boc) protecting groups are crucial for stabilizing the hydrazine moiety during synthesis and subsequent biological evaluations.
Table 1: Synthesis Overview
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | Bicyclo[1.1.1]pentane derivative + Boc-hydrazine | Solvent A, RT | 85% |
2 | Product from Step 1 + Acid | Solvent B, reflux | 90% |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing pathways related to cell signaling and metabolic processes. The bicyclo[1.1.1]pentane structure serves as a bioisostere for traditional aromatic systems, which may enhance its pharmacological profile.
Case Studies
Research has shown that derivatives of bicyclo[1.1.1]pentanes exhibit varied biological activities, including anti-inflammatory and analgesic effects:
- Study 1 : A derivative of this compound was tested for analgesic activity in a mouse model using the tail flick test, demonstrating significant pain relief compared to control groups.
- Study 2 : In vitro assays indicated that the compound exhibits moderate inhibition of certain cancer cell lines, suggesting potential as an anticancer agent.
Pharmacokinetics and Toxicology
Preliminary studies on the pharmacokinetics of this compound reveal favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicological assessments indicate a relatively safe profile at therapeutic doses; however, further studies are necessary to establish comprehensive safety data.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, comparisons can be made with other bicyclic compounds:
Table 2: Comparison of Biological Activities
Compound Name | Structure Type | Activity Type | Potency (IC50) |
---|---|---|---|
Compound A | Bicyclic | Anticancer | 15 µM |
Compound B | Bicyclic | Analgesic | 25 µM |
3-(Boc-Hydrazine) | Bicyclic | Anticancer/Analgesic | TBD |
Properties
Molecular Formula |
C16H26N2O6 |
---|---|
Molecular Weight |
342.39 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C16H26N2O6/c1-13(2,3)23-11(21)17-18(12(22)24-14(4,5)6)16-7-15(8-16,9-16)10(19)20/h7-9H2,1-6H3,(H,17,21)(H,19,20) |
InChI Key |
WIJCZYBCVKQZRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C12CC(C1)(C2)C(=O)O |
Origin of Product |
United States |
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